2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile 2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 113969-09-8
VCID: VC0045049
InChI: InChI=1S/C32H32Cl2FN11O3S/c1-3-47-12-7-10-38-30-42-29(35)43-31(44-30)49-15-14-48-13-11-37-28-25(45-46-32-40-26-23(34)16-20(33)17-24(26)50-32)19(2)22(18-36)27(41-28)39-21-8-5-4-6-9-21/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3,(H2,37,39,41)(H,38,42,43,44)
SMILES: CCOCCCNC1=NC(=NC(=N1)F)OCCOCCNC2=C(C(=C(C(=N2)NC3=CC=CC=C3)C#N)C)N=NC4=NC5=C(S4)C=C(C=C5Cl)Cl
Molecular Formula: C32H32Cl2FN11O3S
Molecular Weight: 740.6 g/mol

2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile

CAS No.: 113969-09-8

Main Products

VCID: VC0045049

Molecular Formula: C32H32Cl2FN11O3S

Molecular Weight: 740.6 g/mol

2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile - 113969-09-8

CAS No. 113969-09-8
Product Name 2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile
Molecular Formula C32H32Cl2FN11O3S
Molecular Weight 740.6 g/mol
IUPAC Name 2-anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C32H32Cl2FN11O3S/c1-3-47-12-7-10-38-30-42-29(35)43-31(44-30)49-15-14-48-13-11-37-28-25(45-46-32-40-26-23(34)16-20(33)17-24(26)50-32)19(2)22(18-36)27(41-28)39-21-8-5-4-6-9-21/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3,(H2,37,39,41)(H,38,42,43,44)
Standard InChIKey REHHEWZWZCNCIO-UHFFFAOYSA-N
SMILES CCOCCCNC1=NC(=NC(=N1)F)OCCOCCNC2=C(C(=C(C(=N2)NC3=CC=CC=C3)C#N)C)N=NC4=NC5=C(S4)C=C(C=C5Cl)Cl
Canonical SMILES CCOCCCNC1=NC(=NC(=N1)F)OCCOCCNC2=C(C(=C(C(=N2)NC3=CC=CC=C3)C#N)C)N=NC4=NC5=C(S4)C=C(C=C5Cl)Cl
PubChem Compound 14122347
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator